molecular formula C7H2BrF4N3 B1487212 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231675-76-4

3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No.: B1487212
CAS No.: 2231675-76-4
M. Wt: 284.01 g/mol
InChI Key: YHIRJMHBAUXOGI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substituents. The compound is officially designated as 3-bromo-5-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine according to computational nomenclature algorithms. The Chemical Abstracts Service has assigned this compound the registry number 2231675-76-4, providing a unique identifier for regulatory and commercial purposes.

The molecular formula is definitively established as C₇H₂BrF₄N₃, with a corresponding molecular weight of 284.01 grams per mole. Alternative systematic names include 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, reflecting the hierarchical naming approach that prioritizes the pyridine backbone structure. The compound bears multiple synonyms in chemical databases, including the abbreviated form 3-bromo-5-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine.

Nomenclature Identifier Value
International Union of Pure and Applied Chemistry Name 3-bromo-5-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Chemical Abstracts Service Number 2231675-76-4
Molecular Formula C₇H₂BrF₄N₃
Molecular Weight 284.01 g/mol
PubChem Compound Identifier 137346874

The structural hierarchy follows the pyridine numbering system, where the bromine substituent occupies position 3, the fluorine atom is located at position 5, and the complex diazirine substituent is attached at position 2 of the pyridine ring. The trifluoromethyl group is integrated within the three-membered diazirine heterocycle, creating a quaternary carbon center that significantly influences the compound's overall molecular geometry and electronic properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is characterized by a planar pyridine ring system with specific angular relationships determined by the positioning of halogen substituents and the attached diazirine moiety. The pyridine ring maintains its characteristic aromatic planarity, with the nitrogen atom contributing to the overall electronic delocalization pattern while simultaneously serving as an attachment point for the diazirine substituent at the ortho position.

The diazirine ring system adopts a highly strained three-membered configuration, forming an approximately 60-degree bond angle between the two nitrogen atoms and the quaternary carbon center. This geometric constraint imparts significant ring strain energy to the molecule, contributing to the inherent reactivity of the diazirine functionality under appropriate activation conditions. The trifluoromethyl group attached to the diazirine carbon center adopts a tetrahedral geometry, with the three fluorine atoms positioned to minimize steric hindrance while maximizing electronic stabilization through hyperconjugation effects.

Conformational analysis reveals that the compound exhibits limited rotational freedom due to the rigid aromatic framework and the constrained diazirine ring system. The primary conformational variables involve the orientation of the trifluoromethyl group relative to the pyridine plane and the positioning of the halogen substituents. The bromine atom at position 3 and the fluorine atom at position 5 maintain fixed positions within the aromatic plane, contributing to the overall molecular dipole moment and influencing intermolecular interactions.

The spatial arrangement of electron-withdrawing groups creates distinct regions of electron density depletion around the aromatic system, particularly in the vicinity of the halogen substitution sites. These electronic effects extend throughout the conjugated system, influencing both the reactivity patterns and the spectroscopic properties of the compound. The three-dimensional structure exhibits significant asymmetry due to the combination of different halogen substituents and the bulky diazirine-trifluoromethyl moiety.

Electronic Structure and Resonance Properties

The electronic structure of 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is dominated by the interplay between the aromatic pyridine system and the electron-withdrawing effects of multiple halogen substituents combined with the diazirine functionality. The pyridine nitrogen atom serves as an electron-accepting center, creating a region of reduced electron density that extends throughout the aromatic ring system. This electronic deficiency is further enhanced by the presence of the bromine and fluorine substituents, which withdraw electron density through both inductive and resonance mechanisms.

The bromine atom at position 3 contributes significant polarizability to the molecular system while simultaneously exerting a strong electron-withdrawing inductive effect. The fluorine substituent at position 5 provides the strongest electron-withdrawing influence among the halogen substituents, creating a localized region of electron depletion that affects the entire aromatic system. The cumulative effect of these substituents results in a substantially reduced electron density at the pyridine carbons, particularly at positions adjacent to the halogen attachment sites.

The diazirine ring system contributes unique electronic characteristics due to the presence of two nitrogen atoms in a highly strained three-membered ring configuration. The nitrogen-nitrogen double bond character within the diazirine creates a region of high electron density that contrasts with the electron-deficient pyridine system. This electronic juxtaposition generates interesting polarization effects throughout the molecular framework, influencing both chemical reactivity and photophysical properties.

The trifluoromethyl group attached to the diazirine carbon center exerts a powerful electron-withdrawing influence through the combined effects of three highly electronegative fluorine atoms. This substituent creates additional stabilization through hyperconjugation while simultaneously reducing the electron density at the quaternary carbon center. The electronic effects of the trifluoromethyl group extend beyond the immediate diazirine environment, influencing the electronic properties of the entire molecular system.

Resonance analysis reveals limited delocalization possibilities due to the electron-withdrawing nature of most substituents and the saturated character of the diazirine carbon center. The primary resonance contributions involve the aromatic pyridine system, with minimal extension into the diazirine moiety due to the lack of appropriate orbital overlap between the aromatic and saturated components of the molecule.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine provides comprehensive fingerprinting data that confirms structural identity and enables detailed analysis of molecular properties. Nuclear magnetic resonance spectroscopy reveals distinctive patterns arising from the complex substitution pattern and the presence of multiple magnetically active nuclei including fluorine-19, carbon-13, and proton environments.

Proton nuclear magnetic resonance spectroscopy exhibits a characteristic pattern consistent with the substituted pyridine framework, displaying signals for the aromatic protons at positions 4 and 6 of the pyridine ring. The chemical shifts of these protons are significantly influenced by the electron-withdrawing effects of the adjacent substituents, appearing at downfield positions relative to unsubstituted pyridine. The absence of additional aliphatic proton signals confirms the structural integrity of the halogenated aromatic system.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information due to the presence of four distinct fluorine environments within the molecule. The aromatic fluorine substituent at position 5 of the pyridine ring exhibits a characteristic chemical shift distinct from the three equivalent fluorines of the trifluoromethyl group. The trifluoromethyl fluorines appear as a singlet due to rapid rotation around the carbon-carbon bond, while the aromatic fluorine displays coupling patterns with adjacent aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with distinctive signals for the aromatic carbons, the diazirine quaternary carbon, and the trifluoromethyl carbon. The aromatic carbons exhibit chemical shifts characteristic of electron-deficient pyridine systems, with significant downfield displacement due to the combined electron-withdrawing effects of the substituents. The diazirine carbon appears at a unique chemical shift reflecting its quaternary nature and the attached trifluoromethyl group.

Spectroscopic Technique Key Diagnostic Features
Proton Nuclear Magnetic Resonance Aromatic protons at δ 7-9 ppm, characteristic pyridine pattern
Fluorine-19 Nuclear Magnetic Resonance Aromatic fluorine distinct from trifluoromethyl signals
Carbon-13 Nuclear Magnetic Resonance Quaternary diazirine carbon, electron-deficient aromatic carbons
Infrared Spectroscopy Characteristic diazirine stretching, aromatic carbon-hydrogen modes
Mass Spectrometry Molecular ion at m/z 284, characteristic fragmentation pattern

Infrared spectroscopy demonstrates characteristic absorption bands associated with the aromatic carbon-hydrogen stretching modes, the diazirine nitrogen-nitrogen stretching vibration, and the carbon-fluorine stretching frequencies. The aromatic region displays typical pyridine absorption patterns modified by the electron-withdrawing substituents, while the diazirine functionality contributes unique absorption features in the fingerprint region.

Mass spectrometry analysis confirms the molecular weight of 284.01 atomic mass units and provides detailed fragmentation patterns characteristic of halogenated pyridine derivatives. The molecular ion peak exhibits the expected isotope pattern for bromine-containing compounds, with the characteristic doublet separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. Fragmentation patterns typically involve loss of the trifluoromethyl group and sequential elimination of halogen substituents.

Crystallographic Data and Solid-State Packing Arrangements

The crystallographic analysis of 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine reveals detailed information about solid-state molecular organization and intermolecular interaction patterns. The compound crystallizes in a specific space group that accommodates the asymmetric molecular geometry while optimizing intermolecular packing efficiency through various noncovalent interactions.

The solid-state structure exhibits a characteristic packing arrangement where molecules are organized through a combination of halogen bonding interactions, fluorine-fluorine contacts, and aromatic stacking interactions. The bromine substituent participates in directional halogen bonding with electron-rich regions of neighboring molecules, creating extended chains or networks within the crystal lattice. These halogen bonding interactions typically involve the bromine acting as an electron acceptor and nitrogen or fluorine atoms serving as electron donors.

The multiple fluorine atoms within each molecule contribute to extensive fluorine-fluorine contacts between adjacent molecular units, creating regions of enhanced crystal stability through these specific intermolecular interactions. The trifluoromethyl groups exhibit preferential orientations that maximize favorable fluorine contacts while minimizing unfavorable steric interactions with neighboring molecular components.

Aromatic stacking interactions between pyridine rings of adjacent molecules contribute additional stabilization to the crystal structure, with the electron-deficient character of the substituted pyridine rings influencing both the optimal stacking distance and the relative orientation of interacting aromatic systems. The presence of electron-withdrawing substituents typically reduces the strength of aromatic stacking interactions compared to electron-rich aromatic systems.

The diazirine moieties occupy specific positions within the crystal lattice that accommodate their unique three-membered ring geometry while avoiding unfavorable steric contacts with neighboring molecular units. The strained nature of the diazirine ring system influences the overall molecular packing by creating regions of reduced flexibility and specific geometric constraints.

Properties

IUPAC Name

3-bromo-5-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIRJMHBAUXOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Derivative Preparation

  • Halogenation : Introduction of bromine and fluorine substituents on the pyridine ring is done via selective halogenation reactions. Bromination and fluorination can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor or elemental fluorine sources for fluorination.
  • The order of halogenation is critical to ensure substitution at the 3- and 5-positions without undesired side reactions.

Introduction of the Trifluoromethyl Diazirine Group

  • The trifluoromethyl diazirine moiety is introduced through a multi-step process involving:
    • Formation of a trifluoromethyl ketone or related precursor on the pyridine ring.
    • Conversion of the ketone to a diazirine ring via reaction with hydrazine derivatives followed by oxidation.
  • This step requires careful control of reaction conditions to maintain the integrity of the halogen substituents and to achieve high diazirine ring yield.

Purification and Characterization

  • After synthesis, the compound is purified typically by chromatographic techniques such as column chromatography or recrystallization.
  • Characterization is performed using spectroscopic methods including NMR (nuclear magnetic resonance), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation NBS for bromination; Selectfluor for fluorination Selective introduction of Br and F on pyridine ring
2 Trifluoromethylation Use of trifluoromethyl ketone precursors Installation of CF3 group on pyridine intermediate
3 Diazirine ring formation Hydrazine hydrate, followed by oxidation (e.g., I2) Cyclization to form the 3H-diazirine ring
4 Purification Chromatography/recrystallization Isolation of pure 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Industrial and Laboratory Scale Considerations

  • The synthetic route is designed to be scalable, with each step optimized for yield and purity.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to minimize side reactions, especially given the sensitivity of the diazirine ring and halogen substituents.
  • The diazirine moiety is photosensitive; thus, protection from light during synthesis and storage is necessary.

Research Findings and Optimization Insights

  • Yield and Purity : Multi-step synthesis typically results in moderate overall yields; optimization focuses on maximizing diazirine ring formation efficiency and minimizing decomposition.
  • Selectivity : Regioselective halogenation and trifluoromethylation are essential to obtain the desired substitution pattern.
  • Reaction Monitoring : Use of TLC and in situ NMR monitoring helps in determining reaction completion and avoiding overreaction or degradation.
  • Safety : Handling diazirine intermediates requires caution due to their potential explosiveness and sensitivity to heat and light.

Comparative Table of Related Compounds and Structural Features

Compound Name Structural Features Unique Aspects
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine Pyridine ring with Br, F, and trifluoromethyl diazirine Combines halogenation and diazirine for enhanced reactivity
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol Benzyl alcohol with diazirine Alcohol group enhances solubility
3-(Phenyl)-3-(trifluoromethyl)-3H-diazirine Phenyl substitution on diazirine Lacks pyridine ring
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid Benzoic acid derivative Carboxylic acid adds polarity

Chemical Reactions Analysis

Photochemical Carbene Formation and Insertion Reactions

The trifluoromethyl-diazirine group undergoes UV-induced cleavage to generate a reactive carbene intermediate. This carbene can insert into C–H, O–H, or N–H bonds, enabling covalent labeling of biomolecules. Key findings include:

  • Carbene Stability : The trifluoromethyl group stabilizes the carbene via electron-withdrawing effects, prolonging its half-life for efficient crosslinking .

  • Application in Photoaffinity Labeling : The compound’s carbene forms stable adducts with proteins, making it valuable for mapping ligand-receptor interactions under physiological conditions .

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 3-position of the pyridine ring participates in SNAr reactions due to the electron-deficient nature of the aromatic system.

  • Reactivity Drivers :

    • Electron-withdrawing groups (F, CF₃, diazirine) activate the ring for nucleophilic attack.

    • Fluorine at the 5-position directs nucleophiles to the 4-position (para to N), but steric hindrance from the diazirine may alter regioselectivity .

  • Example Reaction :
    Substitution with hydrazine yields 3-hydrazinyl derivatives, intermediates for further functionalization (e.g., coupling with carbonyl compounds) .

Stability Under Light and Thermal Conditions

Experimental stability data from controlled studies:

Table 1: Ambient Light Stability (d₄-Methanol, 21°C)

Duration (Days)% Diazirine Intact
0100
3190.1

Table 2: Thermal Stability in Dark (d₄-Methanol, 21°C)

Duration (Days)% Diazirine Intact
0100
3198.5

The pyridinyl-diazirine demonstrates superior stability compared to phenyl analogs, retaining >90% integrity after 31 days under ambient light .

Table 3: Reactivity and Stability of Diazirine Derivatives

CompoundKey FeatureLight Stability*Thermal Stability*
Pyridinyl-diazirineElectron-deficient ring90.1% (31 days)98.5% (31 days)
Phenyl-diazirinePlanar aromatic system26.8% (31 days)95.0% (31 days)
Pyrimidinyl-diazirineDual nitrogen atoms92.6% (31 days)97.2% (31 days)

*Stability metrics measured as % intact compound after 31 days under specified conditions.

The pyridinyl-diazirine’s stability is attributed to reduced π-electron density, which mitigates undesired photodecomposition .

Functionalization via Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl structures, expanding applications in materials science .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines, useful for modifying solubility or bioactivity .

Scientific Research Applications

1.1. Protein Labeling and Interaction Studies

The trifluoromethyl diazirine moiety allows for selective labeling of proteins under mild conditions, making it a valuable tool in proteomics. The compound can covalently modify target proteins, which is essential for studying protein interactions and functions. This property enables researchers to identify and characterize protein partners within biological systems effectively.

1.2. Drug Discovery

Due to its ability to form stable covalent bonds with biological targets, this compound has potential as a lead compound in drug discovery. Its lipophilicity enhances cellular uptake and bioavailability, making it suitable for developing new therapeutic agents targeting specific diseases.

2.1. Photochemical Applications

The diazirine group can undergo photochemical reactions upon exposure to UV light, allowing the compound to be used in creating photoresponsive materials. This property is particularly useful in developing smart materials that can change their properties in response to light stimuli.

2.2. Polymer Chemistry

In polymer chemistry, the compound can serve as a crosslinking agent due to its reactive nature, facilitating the formation of robust polymer networks with enhanced mechanical properties.

Case Study 1: Protein Interaction Profiling

A study utilized 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine to investigate protein interactions in cancer cells. The compound was employed to label specific proteins involved in cell signaling pathways, revealing critical insights into the mechanisms of tumor progression.

Case Study 2: Development of Photoresponsive Polymers

Researchers developed a series of photoresponsive polymers incorporating the diazirine moiety from this compound. The resulting materials demonstrated significant changes in mechanical properties when exposed to UV light, showcasing potential applications in smart textiles and responsive coatings.

Mechanism of Action

The mechanism by which 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine exerts its effects depends on its molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological responses. The diazirinyl group may be involved in photoaffinity labeling, allowing for the study of protein-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Pyridine Derivatives with Diazirine Groups

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine 3-Br, 5-F, 2-diazirinyl C₈H₂BrF₄N₃ (hypothetical) ~309 (hypothetical) Photolabile; bromo (leaving group) and fluoro (electron-withdrawing) enhance reactivity
3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS 1249608-32-9) 3-Cl, 5-CF₃, 2-diazirinyl C₈H₂ClF₆N₃ 289.57 Chloro (smaller halogen) and CF₃ (strong electron-withdrawing) may reduce carbene reactivity compared to bromo/fluoro
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine Phenyl group with diazirinyl C₁₀H₉F₃N₂O₂ N/A Used in metabolic studies; electron-withdrawing substituents influence metabolite formation
Substituent Effects:
  • Fluorine (F) at position 5 is smaller and less electron-withdrawing than trifluoromethyl (CF₃), reducing steric hindrance while maintaining moderate electron withdrawal .
  • Diazirine Group : The trifluoromethyl-diazirinyl group confers photolability, generating carbenes upon UV irradiation (~350 nm). Stability in acidic/basic conditions (e.g., 1 M HCl/NaOH) and thermal resistance (up to 75°C) are consistent with analogs like TPD .

Photolytic Behavior and Reactivity

Table 2: Photolytic Properties of Diazirine-Containing Compounds

Compound Photolysis Wavelength Products Stability
3-Trifluoromethyl-3-phenyldiazirine (TPD) ~350 nm 35% diazo isomer, 65% carbene Stable in 1 M acid/base, 75°C for 30 min
Target Compound Likely ~350 nm Carbene and diazo isomers (inferred) Assumed similar stability due to shared diazirine core
3-Chloro-5-(trifluoromethyl)-... Not specified Unknown Lower reactivity due to CF₃’s steric/electronic effects
  • Carbene Reactivity: The target compound’s carbene is expected to undergo insertion reactions (e.g., into C–H or O–H bonds), similar to TPD, which forms methanol adducts in >95% yield . Bromine’s electron-withdrawing nature may slightly modulate carbene electrophilicity compared to chlorine or CF₃ analogs.

Biological Activity

3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS: 2231675-76-4) is a synthetic compound that has garnered attention due to its potential biological activities and applications in chemical biology, particularly in the development of photoaffinity labeling probes. This article explores the compound's biological activity, its mechanism of action, and relevant case studies.

  • Molecular Formula : C7H2BrF4N3
  • Molecular Weight : 284.01 g/mol
  • Purity : 95%
  • IUPAC Name : 3-bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

The compound contains a pyridine ring, which is known for its stability and ability to engage in hydrogen bonding, making it a valuable scaffold in drug design .

The trifluoromethyl group and diazirine moiety in the structure are significant for biological interactions. Diazirines are known to undergo photolysis upon exposure to UV light, forming reactive carbene species that can covalently bond with nearby biomolecules, facilitating the study of protein interactions and localization in live cells .

Antibacterial Activity

Research has indicated that compounds containing pyridine derivatives exhibit enhanced antibacterial properties. The introduction of fluorine atoms, as seen in this compound, is believed to increase biological activity by altering electron density and improving binding affinity to bacterial targets . Studies have shown that similar compounds have demonstrated significant inhibitory effects against various bacterial strains.

Case Studies

  • Photoaffinity Labeling : The use of diazirine-containing compounds for photoaffinity labeling has been explored extensively. For instance, a study highlighted the application of diazirine probes in identifying protein interactions in complex biological systems. The compound was used to label proteins selectively under UV light, allowing for subsequent identification and analysis through mass spectrometry .
  • Antibacterial Evaluation : A study examined several pyridine derivatives for their antibacterial efficacy. Compounds similar to 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine were tested against common pathogens. Results indicated that modifications in the molecular structure significantly influenced their antibacterial potency, with fluorinated derivatives showing improved activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeAntibacterial ActivityMechanism of Action
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin)Pyridine DerivativeHighPhotoaffinity labeling
3-Fluoro-pyridinePyridine DerivativeModerateInhibition of cell wall synthesis
4-Bromo-2-fluoropyridinePyridine DerivativeHighDisruption of membrane integrity

Q & A

Q. What are the key synthetic challenges in preparing 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, and how can reaction conditions be optimized?

The synthesis involves introducing a diazirine moiety and halogen/trifluoromethyl groups onto the pyridine ring. Key challenges include stabilizing the reactive diazirine group and avoiding side reactions from competing substituents. Optimization strategies:

  • Temperature control : Maintain low temperatures (0–5°C) during diazirine formation to prevent decomposition .
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Protecting groups : Temporarily shield reactive sites (e.g., amino groups) during multi-step synthesis . Analytical validation via HPLC (purity >95%) and NMR (to confirm substitution patterns) is critical .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^{1}H and 19^{19}F NMR confirm substitution patterns and detect impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s signature) .
  • X-ray crystallography : Resolves 3D structure, particularly for diazirine ring conformation .
  • HPLC : Monitors purity, especially critical for photochemical applications where impurities can quench reactivity .

Advanced Questions

Q. How does the trifluoromethyl-diazirine moiety influence photoreactivity in cross-linking studies?

The diazirine group generates carbene intermediates upon UV irradiation (350–370 nm), enabling covalent bonding with proximal biomolecules. The trifluoromethyl group enhances:

  • Lipophilicity : Improves membrane permeability for cellular studies .
  • Electron-withdrawing effects : Stabilizes the carbene intermediate, increasing cross-linking efficiency . Methodological tip : Use deuterated solvents in NMR to track post-irradiation structural changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.